molecular formula C11H11F3O2 B13724804 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol

2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol

Cat. No.: B13724804
M. Wt: 232.20 g/mol
InChI Key: OHQARNULVCCQKL-UHFFFAOYSA-N
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Description

2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of an ethoxyvinyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol typically involves the reaction of 4-(trifluoromethyl)phenol with ethoxyacetylene in the presence of a catalyst. One efficient method uses a catalytic amount of a ruthenium complex, such as [{RuCl(-cymene)}], to facilitate the reaction . The reaction conditions generally include moderate temperatures and controlled environments to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ethoxyvinyl group can be reduced to form ethyl derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological activities and lead to various effects depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol is unique due to the presence of both an ethoxyvinyl group and a trifluoromethyl group on a phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

2-(1-ethoxyethenyl)-4-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11F3O2/c1-3-16-7(2)9-6-8(11(12,13)14)4-5-10(9)15/h4-6,15H,2-3H2,1H3

InChI Key

OHQARNULVCCQKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=C(C=CC(=C1)C(F)(F)F)O

Origin of Product

United States

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